molecular formula C11H11NO3 B1361252 5-Methoxy-1-methyl-1H-indole-2-carboxylic acid CAS No. 59908-54-2

5-Methoxy-1-methyl-1H-indole-2-carboxylic acid

Cat. No.: B1361252
CAS No.: 59908-54-2
M. Wt: 205.21 g/mol
InChI Key: PLXRUBZTKAYNKQ-UHFFFAOYSA-N
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Description

5-Methoxy-1-methyl-1H-indole-2-carboxylic acid is a chemical compound with the empirical formula C10H9NO3 . It is a type of molecule that plays a significant role in cell biology . This compound is used as a reactant for the preparation of various substances, including anticancer agents, a fluorescent small molecule probe for in vivo lipid imaging, Indoleamine 2,3-dioxygenase (IDO) inhibitors, selective Dopamine D3 receptor ligands, 5-HT4 receptor ligands, inhibitors of Mycobacterium tuberculosis pantothenate synthetase, hypoxia selective cytotoxins, and potent antitumor bifunctional DNA alkylating agents .


Molecular Structure Analysis

The molecular weight of this compound is 191.18 . The InChI code for this compound is 1S/C10H9NO3/c1-14-7-2-3-8-6(4-7)5-9(11-8)10(12)13/h2-5,11H,1H3,(H,12,13) .


Physical and Chemical Properties Analysis

The melting point of this compound is 199-201 °C . The SMILES string for this compound is COc1ccc2[nH]c(cc2c1)C(O)=O .

Scientific Research Applications

Spectroscopic Analysis

The compound 5-Methoxy-1-methyl-1H-indole-2-carboxylic acid, in the form of its methyl ester (MMIC), has been extensively characterized through spectroscopic methods such as FT-IR, FT-Raman, and UV-visible spectroscopy. This characterization has provided detailed insights into the electronic nature of the molecule, including its vibration modes and electronic transitions. The molecule's vibrational modes were specifically studied in the ranges of 4000–500 and 4000–50 cm−1, providing a comprehensive spectral profile (Almutairi et al., 2017).

Computational Analysis

Computational studies using DFT methods and the 6-311++G (d,p) basis set were conducted on MMIC. These studies included calculating the HOMO-LUMO energy distribution and analyzing bonding and anti-bonding structures through the natural bond orbital (NBO) approach. The reactivity of the molecule was investigated by identifying the positive and negative centers using chemical descriptors and molecular electrostatic potential (MEP) analysis. The chemical shifts in the 1H and 13C NMR spectra were also analyzed, offering insights into the magnetic field environment of the molecule. Additionally, the non-linear optical (NLO) properties were studied, highlighting its potential applications in this area (Almutairi et al., 2017).

Structural Studies and Synthesis

Crystal Structure Analysis

The crystal structure of 5-Methoxyindole-3-acetic acid (5-MIAA) was determined using the direct method and symbolic addition procedure. This analysis revealed that the molecules form a unique double-layered sheet structure, held together by N–H···O hydrogen bonds and van der Waals forces. The structure displayed distinct conformational features compared to indole-3-acetic acid, particularly in the orientation of the carboxyl group relative to the indole plane (Sakaki et al., 1975).

Synthesis of Novel Derivatives

A variety of indole carboxylic acids, including 2-Methylindole-3-acetic acid and its 5-methoxy derivative, were synthesized and further usedto condense with substituted o-phenylenediamines. This process, facilitated by high-temperature conditions and polyphosphoric acid as a catalyst, led to the formation of combined indole-benzimidazoles. The synthesis of these novel derivatives opens up potential avenues for the development of molecules with biological activity (Wang et al., 2016).

Safety and Hazards

5-Methoxy-1-methyl-1H-indole-2-carboxylic acid is considered hazardous by the 2012 OSHA Hazard Communication Standard (29 CFR 1910.1200). It can cause skin corrosion/irritation, serious eye damage/eye irritation, and specific target organ toxicity (single exposure). The target organs affected are the respiratory system .

Biochemical Analysis

Biochemical Properties

5-Methoxy-1-methyl-1H-indole-2-carboxylic acid plays a vital role in biochemical reactions due to its structural properties. It interacts with various enzymes, proteins, and other biomolecules. For instance, it has been shown to form cyclic dimers via double hydrogen bonds between its molecules . These interactions significantly influence the spatial arrangement of molecules and their biochemical activity. The compound’s interaction with enzymes such as myeloperoxidase, where it acts as an inhibitor, highlights its potential in modulating biochemical pathways .

Cellular Effects

The effects of this compound on various types of cells and cellular processes are profound. It influences cell function by modulating cell signaling pathways, gene expression, and cellular metabolism. Studies have shown that this compound can reduce oxidative stress and enhance long-term potentiation, which is crucial for neuroprotective properties . Additionally, it has been observed to decrease ischemic area size in stroke models, indicating its potential therapeutic applications .

Molecular Mechanism

At the molecular level, this compound exerts its effects through various mechanisms. It binds to specific biomolecules, leading to enzyme inhibition or activation. For example, its inhibitory effect on myeloperoxidase is achieved through binding interactions that prevent the enzyme’s chlorinating activity . Furthermore, the compound’s ability to form hydrogen bonds and other intermolecular interactions plays a crucial role in its biochemical activity .

Temporal Effects in Laboratory Settings

In laboratory settings, the effects of this compound change over time. The compound’s stability and degradation are critical factors that influence its long-term effects on cellular function. Studies have shown that the compound can maintain its stability under specific conditions, allowing for prolonged biochemical activity . Extended exposure may lead to degradation and reduced efficacy, highlighting the importance of optimizing experimental conditions .

Dosage Effects in Animal Models

The effects of this compound vary with different dosages in animal models. At lower doses, the compound exhibits beneficial effects such as neuroprotection and reduced oxidative stress . Higher doses may lead to toxic or adverse effects, emphasizing the need for careful dosage optimization in therapeutic applications . Threshold effects have been observed, where the compound’s efficacy plateaus beyond a certain dosage, indicating the importance of precise dosing in experimental and clinical settings .

Metabolic Pathways

This compound is involved in various metabolic pathways. It interacts with enzymes and cofactors that modulate its metabolic flux and metabolite levels. For instance, its role in the metabolic synthesis of arylacetic acid highlights its involvement in anti-inflammatory pathways . The compound’s interactions with metabolic enzymes influence its overall biochemical activity and therapeutic potential .

Transport and Distribution

The transport and distribution of this compound within cells and tissues are crucial for its biochemical activity. The compound interacts with specific transporters and binding proteins that facilitate its localization and accumulation . These interactions influence the compound’s efficacy and distribution within different cellular compartments, affecting its overall biochemical activity .

Subcellular Localization

The subcellular localization of this compound plays a significant role in its activity and function. The compound is directed to specific compartments or organelles through targeting signals and post-translational modifications . These localization mechanisms ensure that the compound exerts its effects in the appropriate cellular context, enhancing its biochemical efficacy .

Properties

IUPAC Name

5-methoxy-1-methylindole-2-carboxylic acid
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C11H11NO3/c1-12-9-4-3-8(15-2)5-7(9)6-10(12)11(13)14/h3-6H,1-2H3,(H,13,14)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

PLXRUBZTKAYNKQ-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CN1C2=C(C=C(C=C2)OC)C=C1C(=O)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C11H11NO3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID30349439
Record name 5-Methoxy-1-methyl-1H-indole-2-carboxylic acid
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID30349439
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

205.21 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

59908-54-2
Record name 5-Methoxy-1-methyl-1H-indole-2-carboxylic acid
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID30349439
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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